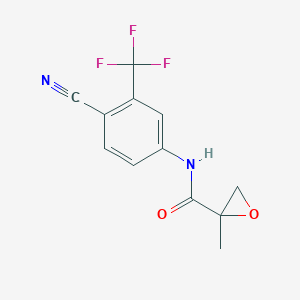

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

Overview

Description

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, also known as S-Trityl-L-cysteine (STLC), is an amino acid derivative that has been used in various scientific research applications. STLC is a powerful antioxidant and is known to have a variety of biochemical and physiological effects on the body. It has been studied extensively in the laboratory and has been found to possess a wide array of potential applications. We will also discuss the advantages and limitations for lab experiments, and list potential future directions for research.

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

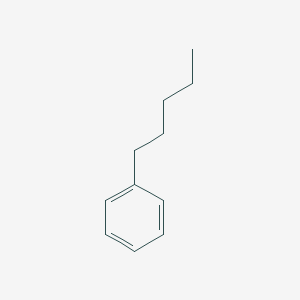

Hecht (2002) discussed the utility of measuring human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. This includes carcinogens like benzene metabolites, hydroxyphenanthrenes, and nitrosamines. Such biomarkers are critical for studies on tobacco products, harm reduction strategies, and evaluating human carcinogen exposure from environmental tobacco smoke (Hecht, 2002).

Antimicrobial Compounds from Cyanobacteria

Swain, Paidesetty, and Padhy (2017) reviewed cyanobacterial compounds for antimicrobial activities against multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis. They highlighted the chemical diversity and potential pharmaceutical applications of cyanobacterial compounds, emphasizing the need for further research to evaluate their effectiveness as antimicrobials (Swain, Paidesetty, & Padhy, 2017).

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) discussed the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry for nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure, accessibility, and detailed understanding of their self-assembly behavior enable their use in a wide range of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Anticancer Agents

De, Baltas, and Bedos-Belval (2011) provided an extensive review of cinnamic acid derivatives as anticancer agents, highlighting the chemical versatility and potential of cinnamic acid in medicinal research for developing traditional and synthetic antitumor agents. This review underscores the unexploited potential of cinnamic acid derivatives in anticancer research and their significance in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

Target of Action

A structurally similar compound, s-23, has been identified as a full agonist of the androgen receptor .

Mode of Action

Based on the information about the similar compound s-23, it can be inferred that it might interact with its target receptor and induce changes that lead to its pharmacological effects .

properties

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQTWDUTIAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436169 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90357-51-0 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

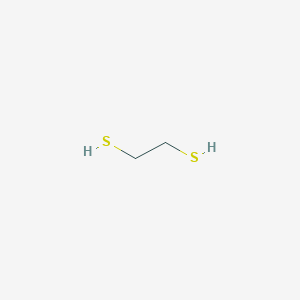

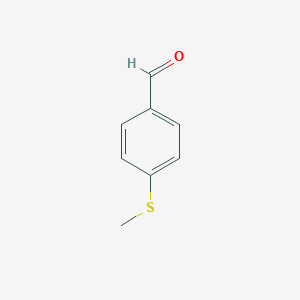

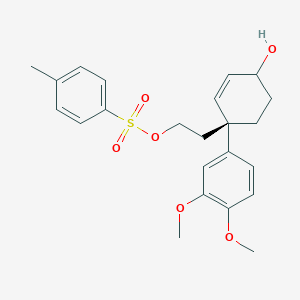

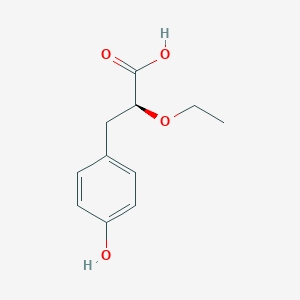

Synthesis routes and methods I

Procedure details

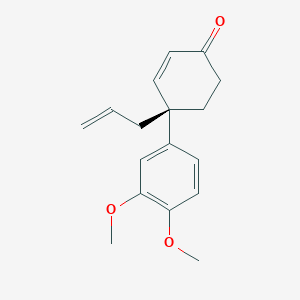

Synthesis routes and methods II

Procedure details

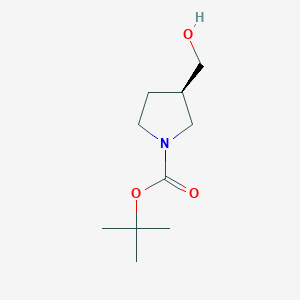

Synthesis routes and methods III

Procedure details

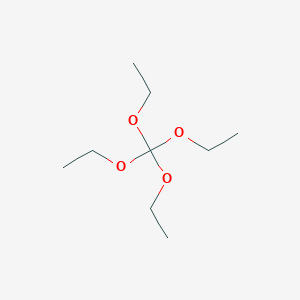

Synthesis routes and methods IV

Procedure details

Q & A

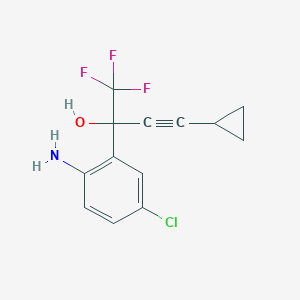

Q1: What are the key structural features of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide and how do they contribute to its intermolecular interactions?

A1: this compound exhibits specific structural elements that influence its interactions. The molecule contains an oxirane (epoxide) ring, a carboxamide group, and a substituted phenyl ring. The oxygen atoms in the carboxamide and oxirane functionalities act as hydrogen bond acceptors. [] Specifically, these oxygen atoms engage in hydrogen bonding interactions with both the N-H group and the C-H groups of neighboring molecules within the crystal structure. [] These interactions contribute to the packing arrangement and potentially influence the compound's physical properties, such as melting point and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)